molecular formula C29H38N6O2S6 B12422212 Closthioamide

Closthioamide

Cat. No.: B12422212
M. Wt: 695.1 g/mol
InChI Key: UBZKZUDCUOZCCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Closthioamide can be synthesized using various methods involving sulfuration agents. One common approach involves the use of sulfur sources to convert oxoamides to thioamides. This process typically requires specific reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods: Industrial production of this compound involves fermentation processes using Clostridium cellulolyticum. The bacterium is cultured under strictly anaerobic conditions, and the compound is subsequently extracted and purified from the culture medium .

Chemical Reactions Analysis

Types of Reactions: Closthioamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the thioamide functional group, which imparts unique reactivity to the compound .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Closthioamide has a wide range of scientific research applications:

Mechanism of Action

Closthioamide exerts its effects by inhibiting bacterial DNA gyrase, an essential enzyme involved in DNA replication. It specifically targets the ATPase function of DNA gyrase and topoisomerase IV, impairing DNA replication and leading to bacterial cell death. This mechanism of action is distinct from that of other antibiotics, such as quinolones and aminocoumarins .

Comparison with Similar Compounds

Closthioamide is unique among polythioamides due to its potent antimicrobial activity and distinct mechanism of action. Similar compounds include:

In comparison to these compounds, this compound stands out for its broad-spectrum activity against Gram-positive bacteria and its unique inhibition of DNA gyrase .

Properties

Molecular Formula

C29H38N6O2S6

Molecular Weight

695.1 g/mol

IUPAC Name

4-hydroxy-N-[3-[[3-[3-[3-[3-[(4-hydroxybenzenecarbothioyl)amino]propanethioylamino]propanethioylamino]propylamino]-3-sulfanylidenepropyl]amino]-3-sulfanylidenepropyl]benzenecarbothioamide

InChI

InChI=1S/C29H38N6O2S6/c36-22-6-2-20(3-7-22)28(42)34-18-12-26(40)32-16-10-24(38)30-14-1-15-31-25(39)11-17-33-27(41)13-19-35-29(43)21-4-8-23(37)9-5-21/h2-9,36-37H,1,10-19H2,(H,30,38)(H,31,39)(H,32,40)(H,33,41)(H,34,42)(H,35,43)

InChI Key

UBZKZUDCUOZCCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=S)NCCC(=S)NCCC(=S)NCCCNC(=S)CCNC(=S)CCNC(=S)C2=CC=C(C=C2)O)O

Origin of Product

United States

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